N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-5-2-1-3-6-14)21-17-10-11-18-16(13-17)7-4-12-22(18)20(24)15-8-9-15/h1-3,5-6,10-11,13,15H,4,7-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJQELFSACWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the quinoline derivative is reacted with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Biological Assays: Used as a probe in biological assays to study enzyme activity and receptor binding.
Drug Discovery: A valuable compound in drug discovery programs for its unique structure and potential biological activity.
Molecular Modeling: Used in molecular modeling studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Structural Rigidity vs. Flexibility: The cyclopropanecarbonyl group in the target compound imposes rigidity, which may improve target specificity compared to the sulfonyl group in CAS 946212-78-8, which is more flexible and polar .
Functional Group Impact: Halogenation: The chloro and fluoro substituents in CAS 946212-78-8 improve metabolic stability and hydrophobic interactions, whereas the methoxy group in the thiazole derivative (C₂₅H₂₅N₃O₃S) balances solubility and lipophilicity .
Biological Applications: Thiazole- and benzimidazole-containing compounds (e.g., CAS 1030769-75-5) are often explored in anticancer research due to their heterocyclic pharmacophores .
Table 2: Physicochemical and Application Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Potential Applications |
|---|---|---|---|
| Target compound | 3.5 | 0.12 | CNS disorders, enzyme inhibition (e.g., kinases, proteases) |
| C₂₅H₂₅N₃O₃S (thiazole derivative) | 2.8 | 0.45 | Anticancer agents, antimicrobials (thiazole moiety) |
| CAS 1030769-75-5 (benzimidazole) | 4.1 | 0.08 | Antitumor, antiviral (benzimidazole activity) |
| CAS 946212-78-8 (sulfonyl/halogen) | 3.9 | 0.20 | Antibacterial, anti-inflammatory (sulfonyl group) |
Research Findings and Mechanistic Considerations
- This is distinct from sulfonyl- or oxo-containing analogs, which rely on non-covalent interactions .
- Thiazole Derivatives : The sulfur atom in thiazole derivatives (e.g., C₂₅H₂₅N₃O₃S) can coordinate metal ions, useful in radiopharmaceuticals or metalloenzyme inhibitors .
- Benzamidomethyl Prodrugs: As noted in , O-benzamidomethyl derivatives hydrolyze in vivo to release active phenol drugs, a strategy applicable to the target compound if modified with labile groups .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : C23H24N2O4
Molecular Weight : 392.45 g/mol
IUPAC Name : N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
SMILES Notation : O=C(Nc1cc(c(c(c1)OC)OC)C(=O)N2CCCCC2)C(=O)C3CC3
The compound features a tetrahydroquinoline core known for diverse biological activities, including antimicrobial and anticancer properties. The cyclopropanecarbonyl group enhances its binding affinity to molecular targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways associated with disease processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various bacterial strains.
- Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values ranging from 20 to 50 µM. |
| Study 3 | Investigated the compound's ability to inhibit the enzyme topoisomerase II, crucial for DNA replication in cancer cells. |
Mechanistic Insights
The compound's mechanism of action involves:
- Targeting DNA Repair Mechanisms : By inhibiting topoisomerases, it disrupts DNA replication in rapidly dividing cells.
- Inducing Oxidative Stress : The compound may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Applications in Medicinal Chemistry
This compound is being explored for various therapeutic applications:
- Drug Development : Its unique structure makes it a candidate for developing new antimicrobial and anticancer agents.
- Biological Assays : Utilized in assays to study its effects on specific biological pathways and potential therapeutic targets.
Q & A
Q. What are the key steps and reagents used in synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
The synthesis involves multi-step organic reactions, including cyclopropanecarbonyl group attachment and benzamide coupling. Critical reagents include lithium aluminum hydride (reduction), sodium hydride (substitution), and dimethylformamide (solvent). Reaction conditions (e.g., anhydrous ether for reductions) must be tightly controlled to avoid side reactions. For example, oxidation steps may require potassium permanganate under acidic/neutral conditions .
Q. Which spectroscopic methods are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are mandatory for verifying the tetrahydroquinoline core, cyclopropanecarbonyl group, and benzamide linkage. For purity assessment, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor reaction progress .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is soluble in organic solvents (e.g., dichloromethane, dimethyl sulfoxide) but exhibits limited aqueous solubility. Stability tests indicate it is stable under normal storage conditions (room temperature, inert atmosphere). Reactivity with nucleophiles necessitates storage in moisture-free environments .
Q. How does the bicyclic quinoline core influence its chemical reactivity?
The tetrahydroquinoline scaffold enhances electron-rich aromatic interactions , making it prone to electrophilic substitutions. The cyclopropanecarbonyl group introduces steric constraints, affecting regioselectivity in reactions like nitration or halogenation .
Q. What preliminary biological assays are recommended for screening its activity?
Start with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT assay on cancer lines). Structural analogs show activity against pathways involving inflammation and apoptosis, suggesting prioritized targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Optimize temperature control (e.g., 0–5°C for acylation steps) and solvent selection (polar aprotic solvents like DMF improve coupling efficiency). Catalyst screening (e.g., palladium for cross-couplings) and stepwise purification (column chromatography) can enhance yields to >70% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from varied assay conditions (e.g., cell line specificity) or impurity profiles . Use orthogonal analytical methods (e.g., LC-MS for purity) and validate findings across multiple models. For example, conflicting cytotoxicity data might reflect differences in metabolic activation .
Q. How does the cyclopropanecarbonyl group modulate target binding in molecular dynamics simulations?
Computational modeling shows the cyclopropane ring introduces rigidity , stabilizing interactions with hydrophobic pockets in target proteins (e.g., kinases). Compare binding affinities with analogs lacking this group to quantify its contribution .
Q. What functionalization strategies improve metabolic stability without compromising activity?
Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. Evidence from analogs indicates that 3,4-diethoxy substitutions on the benzamide ring enhance stability by blocking cytochrome P450-mediated degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Systematic modifications (e.g., varying substituents on the tetrahydroquinoline or benzamide moieties) reveal critical pharmacophores. For instance, bulky substituents at the 6-position improve selectivity for kinase inhibitors over off-target receptors .
Methodological Guidelines for Researchers
- Data Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and purity data.
- Conflict Resolution : Cross-validate biological activity using ≥2 independent assays (e.g., enzymatic and cellular).
- Computational Integration : Pair MD simulations with experimental binding assays to rationalize SAR trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
